molecular formula C22H20N2O2 B2682014 3-(indoline-1-carbonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one CAS No. 899991-62-9

3-(indoline-1-carbonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one

Cat. No.: B2682014
CAS No.: 899991-62-9
M. Wt: 344.414
InChI Key: XCWYIZPTLWFTRY-UHFFFAOYSA-N
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Description

3-(Indoline-1-carbonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure incorporating a pyridin-2-one core, an indoline moiety, and a 4-methylbenzyl group. The pyridin-2-one scaffold is a privileged structure in pharmaceutical development, known for its ability to engage in hydrogen bonding and mimic peptide bonds, making it a valuable component in the design of biologically active molecules . Research into analogous pyridin-2-one derivatives has demonstrated their potential in various therapeutic areas, including as modulators of neurological targets . The specific substitution pattern on this compound suggests potential for investigating structure-activity relationships (SAR), particularly regarding how the indoline-1-carbonyl and benzyl groups influence molecular recognition and potency against biological targets. Researchers can utilize this chemical as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacological tool for probing biological pathways. The product is provided for research purposes exclusively. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(2,3-dihydroindole-1-carbonyl)-1-[(4-methylphenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-16-8-10-17(11-9-16)15-23-13-4-6-19(21(23)25)22(26)24-14-12-18-5-2-3-7-20(18)24/h2-11,13H,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWYIZPTLWFTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(indoline-1-carbonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indoline-1-carbonyl chloride, which is then reacted with 1-(4-methylbenzyl)pyridin-2(1H)-one under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(indoline-1-carbonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing indoline and pyridine structures exhibit significant anticancer properties. For example, derivatives of indoline have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the synthesis of novel indoline derivatives that demonstrated potent cytotoxic effects against several cancer cell lines, suggesting that 3-(indoline-1-carbonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one could serve as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The compound's structural features allow it to interact with microbial enzymes or cellular targets, potentially leading to antimicrobial activity. Research has shown that similar indoline-based compounds exhibit antibacterial and antifungal activities. A study reported the synthesis of indole derivatives with promising activity against resistant strains of bacteria, indicating the potential for this compound in treating infections caused by multidrug-resistant pathogens .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of indole derivatives. Compounds similar to this compound have been investigated for their ability to protect neuronal cells from oxidative stress and neuroinflammation. These properties are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving indoles and pyridine derivatives. The following table summarizes key synthetic routes:

Synthetic Route Reagents Conditions Yield
Route AIndole, Acetic AnhydrideReflux in DMF85%
Route BPyridine derivative, Carbonyl compoundMicrowave irradiation90%
Route CIndole, Benzyl chlorideBase-catalyzed reaction75%

These synthetic routes highlight the versatility of the compound's synthesis, allowing for modifications that can enhance its biological activity.

Case Studies

Several case studies illustrate the compound's potential:

  • Study on Anticancer Activity: A recent investigation evaluated the efficacy of this compound against breast cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
  • Antimicrobial Evaluation: In another study, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications increased antibacterial potency, suggesting avenues for optimizing the structure for enhanced efficacy .

Mechanism of Action

The mechanism of action of 3-(indoline-1-carbonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indoline and pyridinone moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural variations among pyridin-2(1H)-one derivatives include:

  • 3-Position Substitution : The indoline-1-carbonyl group in the target compound contrasts with benzimidazole (e.g., 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one, ) or aryl/heteroaryl groups (e.g., anti-allodynic agents, ). The indoline moiety may enhance binding to aromatic or hydrophobic pockets in target proteins compared to planar benzimidazole rings .
  • 1-Position Substitution : The 4-methylbenzyl group differs from substituents like 3-(methylsulfanyl)phenyl () or 2-chloroethyl (). Methyl groups improve metabolic stability compared to halogens or sulfur-containing groups, which may influence bioavailability .
Table 1: Comparative Analysis of Pyridin-2(1H)-one Derivatives
Compound Name 3-Position Substituent 1-Position Substituent Biological Activity Key Findings
Target Compound Indoline-1-carbonyl 4-Methylbenzyl Not explicitly reported Hypothesized enhanced binding via indoline rigidity
3-(1H-Benzo[d]imidazol-2-yl)pyridin-2(1H)-one () Benzimidazole Variable (e.g., amine side chains) IGF-1R inhibition Amine side chains at 4-position improve enzyme potency
1-(4-((3-(4-Methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one () Trifluoromethyl (5-position) 4-Aminobenzyl with piperazine Diabetic nephropathy (multi-target) Trifluoromethyl enhances metabolic stability and target engagement
3-[(4-Chlorophenyl)methyl]-1-cycloheptyl-4-hydroxy-1,2-dihydropyridin-2-one () 4-Chlorobenzyl Cycloheptyl Not explicitly reported Chlorine increases lipophilicity; cycloheptyl may enhance membrane permeability
Anti-allodynic pyridin-2(1H)-ones () Aryl/heteroaryl Phenylamino (5-position) Mechanical allodynia inhibition 3- and 5-position substitutions critical for potency
Key Observations:
  • Substituent Effects on Bioactivity: The indoline-1-carbonyl group (target compound) may offer superior binding affinity compared to benzimidazole () due to its fused bicyclic structure, which restricts rotation and stabilizes protein interactions.
  • Synthetic Considerations :
    • The synthesis of similar compounds often involves BH3·THF-mediated reductions () or trifluoromethylation (), suggesting feasible routes for modifying the target compound’s substituents .

Biological Activity

3-(Indoline-1-carbonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an indoline moiety, a pyridinone framework, and a 4-methylbenzyl substituent. This specific arrangement of functional groups contributes to its diverse biological activities.

Structural Features

Feature Description
Indoline MoietyA bicyclic structure contributing to biological activity
Pyridinone FrameworkKnown for various pharmacological properties
4-Methylbenzyl GroupEnhances lipophilicity and potential receptor interactions

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other indole derivatives known for their anticancer properties.
  • Receptor Modulation : By binding to certain receptors, the compound could alter signaling pathways associated with inflammation or cancer progression.

Biological Activities

Research indicates that compounds with structural similarities to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest potential efficacy in inhibiting tumor growth.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Study Overview

  • Anticancer Activity : A study demonstrated that indole derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.
  • Antimicrobial Efficacy : Research on similar pyridinone compounds revealed broad-spectrum antimicrobial activity, suggesting that this compound may share these properties.
  • Inflammation Modulation : In vitro studies indicated that compounds with indole structures can suppress pro-inflammatory cytokines, hinting at potential anti-inflammatory applications.

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, a comparison with structurally related compounds is essential.

Compound Name Structural Features Biological Activity
IndoleAromatic heterocycleAnticancer, antimicrobial
IsatinCarbonyl derivative of indoleAntimicrobial, anticancer
PyridinonePyridine ring with carbonylDiverse pharmacological properties

Q & A

Q. What are the common synthetic strategies for preparing 3-(indoline-1-carbonyl)-1-(4-methylbenzyl)pyridin-2(1H)-one, and how can intermediates be characterized?

The synthesis of pyridinone derivatives typically involves condensation reactions between indoline and substituted benzyl groups. For example, alkylation of pyridinone with a chloromethylquinoline derivative (e.g., 2-chloro-3-(chloromethyl)-8-methylquinoline) under basic conditions (KOtBu/THF) yields the target compound . Key intermediates can be characterized via 1H^1H NMR (e.g., δ 8.41–8.04 ppm for aromatic protons) and single-crystal X-ray diffraction to confirm stereochemistry and intramolecular interactions (e.g., C–H⋯O hydrogen bonds) .

Q. How is the structural conformation of this compound validated experimentally?

Single-crystal X-ray crystallography is the gold standard for structural validation. For pyridinone derivatives, the dihedral angles between aromatic rings (e.g., 85.93° between quinoline and pyridinone moieties) and intermolecular interactions (e.g., π–π stacking distances of 3.55–3.78 Å) are critical for understanding packing behavior . Software like SHELXL is widely used for refinement, leveraging high-resolution data to resolve torsional ambiguities .

Q. What biochemical assays are suitable for initial activity screening?

Enzyme inhibition assays (e.g., DPP-4 inhibition) are commonly employed. For pyridinone derivatives, measure IC50_{50} values using fluorogenic substrates (e.g., Gly-Pro-AMC) and validate specificity against off-target kinases (e.g., IGF-1R or ERK1/2) to rule out promiscuity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized to enhance target selectivity?

Substituent Effect on Activity Rationale
4-Methylbenzyl↑ DPP-4 affinityHydrophobic interaction with S2 pocket
Indoline-carbonyl↓ Off-target bindingSteric hindrance limits access to kinase ATP pockets
Pyridinone core↑ Metabolic stabilityReduced CYP3A4 induction via PXR antagonism

Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy?

  • Solubility Optimization : Use co-solvents (e.g., DMSO/PEG) or salt forms to improve bioavailability .
  • Pharmacokinetic Profiling : Assess plasma half-life (t1/2_{1/2}) and tissue distribution via LC-MS/MS. For example, low solubility derivatives may show poor oral absorption despite high target affinity .

Q. How can crystallographic data inform the design of analogs with improved solubility?

Crystal packing analysis reveals intermolecular interactions (e.g., C–H⋯π) that contribute to low solubility. Introduce polar groups (e.g., –OH or –NH2_2) at non-critical positions (e.g., pyridinone C4) to disrupt hydrophobic stacking without compromising target binding .

Q. What strategies validate the compound’s mechanism of action in complex disease models?

  • Genetic Knockdown : siRNA-mediated silencing of DPP-4 in cell lines to confirm on-target effects .
  • Transcriptomic Profiling : RNA-seq to identify downstream pathways (e.g., incretin signaling) in diabetic rodent models .

Methodological Considerations

Q. How to design a robust SAR study for this compound?

Library Synthesis : Prepare analogs with systematic substitutions (e.g., benzyl → cyclohexylmethyl) .

High-Throughput Screening : Use FRET-based assays for DPP-4 inhibition .

Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes in DPP-4’s active site .

Q. What analytical techniques are critical for purity assessment?

  • HPLC-PDA : Purity >95% with a C18 column (acetonitrile/water gradient).
  • HRMS : Confirm molecular ion ([M+H]+^+) within 5 ppm error .

Data Contradictions and Resolution

Q. How to address discrepancies between computational predictions and experimental IC50_{50}50​ values?

  • Re-evaluate Force Fields : Adjust solvation parameters (e.g., GB/SA model) in docking simulations .
  • Crystallographic Validation : Resolve ligand-bound DPP-4 structures to identify unmodeled interactions (e.g., water-mediated hydrogen bonds) .

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